molecular formula C16H18N4O4S2 B10866748 4-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

4-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No.: B10866748
M. Wt: 394.5 g/mol
InChI Key: NIEVREKAVUJWOB-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired chemical transformations. For instance, the synthesis might involve the use of furan-2-carboxylic acid, tetrahydropyrazine, and various sulfonyl chlorides under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using optimized reaction conditions to maximize yield and purity. This could involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(AMINOSULFONYL)PHENYL]-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE include:

Uniqueness

What sets N-[4-(AMINOSULFONYL)PHENYL]-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

4-(furan-2-carbonyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C16H18N4O4S2/c17-26(22,23)13-5-3-12(4-6-13)18-16(25)20-9-7-19(8-10-20)15(21)14-2-1-11-24-14/h1-6,11H,7-10H2,(H,18,25)(H2,17,22,23)

InChI Key

NIEVREKAVUJWOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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